4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane: Structural Architecture & Scaffold Utility
4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane: Structural Architecture & Scaffold Utility
This guide provides an in-depth technical analysis of 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane , a critical model compound in polymer physics and a privileged scaffold in medicinal chemistry.[1]
[1]
Executive Summary
4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane (CAS: 95255-44-0 ) is a bis-urea derivative synthesized from 4,4'-methylenebis(phenyl isocyanate) (MDI) and N-methylaniline.[1] While primarily utilized in material science as a model "hard segment" to elucidate hydrogen-bonding networks in polyurethanes, its structural core—the diphenylmethane bis-urea —serves as a versatile pharmacophore in drug discovery.[1]
For drug development professionals, this molecule represents a "privileged structure" capable of disrupting protein-protein interactions (PPIs) or inhibiting specific kinases via its urea linker, which acts as a dual hydrogen-bond donor/acceptor motif.[1]
Key Chemical Identifiers
| Property | Detail |
| CAS Number | 95255-44-0 |
| IUPAC Name | 1-methyl-3-[4-[[4-[[methyl(phenyl)carbamoyl]amino]phenyl]methyl]phenyl]-1-phenylurea |
| Molecular Formula | |
| Molecular Weight | 464.57 g/mol |
| Core Scaffold | Diphenylmethane |
| Functional Group | Trisubstituted Urea (x2) |
Chemical Structure & Synthesis
The synthesis of this compound is a nucleophilic addition reaction, characterized by high atom economy and rapid kinetics.[1] The choice of N-methylaniline as the nucleophile is chemically significant: it yields a trisubstituted urea , leaving only one proton donor per urea linkage.[1]
Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of the secondary amine nitrogen of N-methylaniline onto the electrophilic carbon of the isocyanate groups on the MDI core.[1]
-
Step 1: The lone pair on the N-methylaniline nitrogen attacks the isocyanate carbon.[1]
-
Step 2: A proton transfer occurs from the amine to the isocyanate nitrogen, forming the stable urea linkage.[1]
Because N-methylaniline is a secondary amine, the resulting urea terminus (N3) is fully substituted (Methyl/Phenyl), eliminating its hydrogen-bond donor capability.[1] This restricts the molecule to two specific H-bond donors (the N1 protons attached to the MDI core), simplifying the supramolecular assembly into linear chains or dimers rather than complex 3D networks.[1]
Synthesis Diagram (Graphviz)[1]
[1]
Physicochemical Properties & Characterization
Accurate characterization relies on identifying the specific urea signatures.[1] The absence of N3 protons (due to the methyl/phenyl substitution) is a key diagnostic feature in NMR.[1]
Spectral Signatures
| Method | Diagnostic Signal | Structural Insight |
| FTIR | 3300–3350 cm⁻¹ (N-H str) | Indicates the single N-H bond on the MDI side.[1] |
| FTIR | 1640–1660 cm⁻¹ (C=O str) | Urea carbonyl stretching (Amide I).[1] |
| ¹H NMR | δ ~8.5 ppm (Singlet) | Urea N-H proton (deshielded by carbonyl).[1] |
| ¹H NMR | δ ~3.2 ppm (Singlet) | N-Methyl group (distinct from N-H).[1] |
| ¹H NMR | δ 3.8 ppm (Singlet) | Methylene bridge (-CH₂-) of the MDI core.[1] |
Solubility Profile
-
Soluble : DMSO, DMF, DMAc (Polar aprotic solvents capable of disrupting urea H-bonds).[1]
-
Insoluble : Water, Hexane, Diethyl Ether.[1]
-
Sparingly Soluble : Acetone, Dichloromethane (often used for precipitation/purification).[1]
Applications in Research
Polymer Science: The "Hard Segment" Model
In polyurethane (PU) chemistry, the mechanical strength of the polymer derives from the phase separation of "hard segments" (isocyanates + chain extenders) into crystalline domains.[1]
-
Why this molecule? It serves as a model hard segment .[1] By blocking the MDI with N-methylaniline, researchers create a discrete molecule that mimics the hydrogen-bonding environment of a PU chain without the complexity of polydispersity.[1]
-
Thermodynamics : It is used to determine the dissociation temperature of urea linkages.[1] The "deblocking" reaction (reverse of synthesis) typically occurs at elevated temperatures (>180°C), releasing the free isocyanate and amine [1].[1]
Medicinal Chemistry: The Urea Scaffold
The diphenylurea motif is a validated pharmacophore found in kinase inhibitors (e.g., Sorafenib).[1]
-
Mechanism : The urea linker acts as a "hinge binder" or an anchor in the hydrophobic pocket of enzymes.[1] The carbonyl oxygen accepts a H-bond from the protein backbone, while the N-H donates a H-bond to a conserved residue (often a Gatekeeper residue).[1]
-
Scaffold Utility : The 4,4'-diphenylmethane spacer provides a specific geometry (approx. 10-12 Å length) that can span two distinct binding pockets, making it relevant for designing bivalent ligands or inhibitors of dimeric proteins [2].[1]
Biological Interaction Diagram
Experimental Protocol: Synthesis & Purification
Note: All procedures must be performed in a fume hood due to the toxicity of isocyanates.
Materials
-
4,4'-Methylenebis(phenyl isocyanate) (MDI) : 2.50 g (10 mmol).[1] Ensure MDI is fresh and white (not yellowed).
-
N-Methylaniline : 2.14 g (20 mmol + 5% excess).[1]
-
Dichloromethane (DCM) : Anhydrous, 50 mL.[1]
-
Hexane : For precipitation.[1]
Procedure
-
Preparation : Dissolve 2.50 g of MDI in 25 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Addition : Dissolve N-methylaniline in 10 mL of DCM. Add this solution dropwise to the MDI solution at room temperature (25°C) over 15 minutes. Exothermic reaction—monitor temperature.[1]
-
Reaction : Stir the mixture under nitrogen for 2 hours. A white precipitate may begin to form.[1]
-
Precipitation : Slowly add 50 mL of Hexane to the reaction mixture to force complete precipitation of the bis-urea product.
-
Filtration : Filter the white solid using a Büchner funnel.
-
Purification : Wash the filter cake 3x with cold Hexane to remove unreacted amine. Recrystallize from minimal hot Ethanol or DMF/Water if high purity is required.[1]
-
Drying : Dry under vacuum at 60°C for 12 hours.
Quality Control (Self-Validating Step)
-
TLC : Run TLC (DCM:MeOH 95:5).[1] The starting material (MDI) should be invisible (reacted), and the amine spot should be absent after washing.[1]
-
Melting Point Check : The product should have a sharp melting point.[1] Broadening indicates oligomer formation or trapped solvent.[1]
References
-
Sigma-Aldrich . 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane Product Sheet. Retrieved from
-
PubChem . Compound Summary: 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane.[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [1]
-
ResearchGate . Effect of isocyanate structure on deblocking and cure reaction of N-methylaniline-blocked diisocyanates. Retrieved from
-
MDPI . Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives. (Contextual reference for urea scaffold utility). Retrieved from [1]
Sources
- 1. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane (C29H28N4O2) [pubchemlite.lcsb.uni.lu]
- 3. 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane | C29H28N4O2 | CID 4194628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4'-BIS(3-METHYL-3-PHENYLUREIDO)DIPHENYLMETHANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]
